11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one
Overview
Description
11-methyl-5-thia-1,3,8-triazatricyclo[74002,6]trideca-2,6,8,10,12-pentaen-4-one is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
Similar compounds, such as thiazolo[3,2-a]pyrimidines, have been shown to have high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
It’s known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Biochemical Analysis
Biochemical Properties
7-methylpyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-10-ium-2-olate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with topoisomerase I, an enzyme crucial for DNA replication and transcription . The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and thereby inhibiting the proliferation of cancer cells . Additionally, it interacts with phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways, leading to the inhibition of PI3K activity .
Cellular Effects
The effects of 7-methylpyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-10-ium-2-olate on various cell types and cellular processes are profound. In cancer cells, it induces cytotoxicity by causing DNA damage and inhibiting cell proliferation . The compound also affects cell signaling pathways, particularly the PI3K/Akt pathway, which is involved in cell growth, survival, and metabolism . Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 7-methylpyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-10-ium-2-olate exerts its effects through several mechanisms. It binds to the active site of topoisomerase I, forming a stable complex with the enzyme and DNA, which prevents the re-ligation of the DNA strand . This binding interaction leads to the accumulation of DNA breaks and ultimately cell death. Additionally, the compound inhibits PI3K by binding to its catalytic subunit, thereby blocking the phosphorylation of downstream targets involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-methylpyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-10-ium-2-olate have been observed to change over time. The compound exhibits good stability under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 7-methylpyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-10-ium-2-olate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold dose for these toxic effects needs to be carefully determined to optimize the therapeutic window of the compound.
Metabolic Pathways
7-methylpyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-10-ium-2-olate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s impact on metabolic pathways is complex and requires detailed studies to fully elucidate.
Transport and Distribution
The transport and distribution of 7-methylpyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-10-ium-2-olate within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It tends to accumulate in the nucleus, where it exerts its effects on DNA and associated enzymes . The distribution pattern of the compound is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
7-methylpyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-10-ium-2-olate is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. Its activity and function are closely linked to its localization, as it needs to be in proximity to its molecular targets to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one typically involves a multi-step process. One common method includes the reaction of a suitable precursor with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction facilitates the formation of the tricyclic structure through tandem C–N and C–O bond formation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 11-benzoyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one
Uniqueness
11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one is unique due to its specific methyl substitution and the resulting electronic and steric effects. These characteristics can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
11-methyl-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c1-6-2-3-13-8(4-6)11-5-7-9(13)12-10(14)15-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBVWTIANPHEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=NC(=O)S3)N2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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